4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde molecular weight
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde molecular weight
Topic: 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Physicochemical Profile, Synthesis, and Linker Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde (CAS: 64994-51-0) is a critical bifunctional building block in medicinal chemistry, specifically serving as a discrete polyethylene glycol (PEG) linker. Characterized by a molecular weight of 224.25 g/mol , this molecule bridges the lipophilic aromatic aldehyde moiety with a hydrophilic PEG2 (diethylene glycol monomethyl ether) tail. Its primary utility lies in PROTAC® (Proteolysis Targeting Chimera) development , antibody-drug conjugates (ADCs), and surface modification, where it facilitates the conjugation of amine-bearing pharmacophores via reductive amination while enhancing aqueous solubility and reducing immunogenicity.
Part 1: Chemical Identity & Physicochemical Properties[1]
Precise molecular characterization is the foundation of reproducible synthesis. The following data establishes the baseline identity for 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde |
| Common Name | PEG2-Benzaldehyde; 4-(Diethylene glycol monomethyl ether)benzaldehyde |
| CAS Number | 64994-51-0 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Exact Mass | 224.1049 Da |
| Physical State | Pale yellow to colorless liquid or low-melting solid |
| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Boiling Point | ~350°C (Predicted) |
Technical Note: The "PEG2" designation refers to the two ethylene glycol units separating the methyl cap and the phenoxy group. Researchers must distinguish this from the PEG3 analog (MW 268.31), as chain length drastically alters the linker's spatial geometry in ligand binding.
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde typically employs a Williamson Ether Synthesis . This nucleophilic substitution reaction couples 4-hydroxybenzaldehyde with a PEGylated halide or tosylate.
Mechanism of Action
The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide ion. This strong nucleophile attacks the electrophilic carbon of 1-bromo-2-(2-methoxyethoxy)ethane, displacing the bromide ion via an Sₙ2 mechanism.
Visualizing the Reaction Pathway
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Step-by-Step Experimental Protocol
Safety Precaution: Perform all steps in a fume hood. DMF is hepatotoxic; alkyl halides are potential alkylating agents.
-
Reagent Preparation:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].
-
Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Critical Step: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide anion (color shift to yellow/orange is typical).
-
-
Alkylation:
-
Add 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 1:1) to monitor the disappearance of the starting aldehyde (Rf ~0.4) and appearance of the product (Rf ~0.6).
-
-
Work-up & Purification:
-
Cool to room temperature. Pour into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x) .
-
Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
-
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized linker, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
-
Aldehyde Proton (-CHO): Singlet at δ 9.88 ppm . (Crucial for confirming the aldehyde is intact and not oxidized).
-
Aromatic Protons: Two doublets (AA'BB' system) at δ 7.82 ppm (2H, d, J=8.8 Hz) and δ 7.02 ppm (2H, d, J=8.8 Hz).
-
PEG Chain (α-Methylene): Triplet at δ 4.22 ppm (2H, attached to phenoxy).
-
PEG Chain (Internal): Multiplets at δ 3.89 – 3.56 ppm (6H).
-
Terminal Methoxy (-OCH₃): Singlet at δ 3.39 ppm (3H).
Mass Spectrometry (ESI-MS)
-
Expected Ion: [M+H]⁺ = 225.11[1]
-
Adducts: Common sodium adduct [M+Na]⁺ = 247.09.[1]
-
Validation: If the mass spectrum shows peaks at 269 (PEG3) or 181 (PEG1), the starting bromide reagent was impure.
Part 4: Applications in Drug Discovery
This molecule acts as a heterobifunctional linker . The aldehyde group is "click-ready" for reductive amination with amines, while the PEG tail provides steric shielding and solubility.
Primary Workflow: Reductive Amination
In PROTAC design, this linker connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.
Figure 2: Conjugation workflow via reductive amination.
Why Choose This Linker?
-
Solubility: The ethylene glycol units disrupt the crystal lattice of hydrophobic drugs, improving thermodynamic solubility.
-
Stability: Unlike ester linkers, the ether bonds in the PEG chain and the resulting amine bond (post-reduction) are stable in plasma.
-
Defined Length: With exactly two ethoxy units, it provides a precise distance (~9 Å) between conjugated domains, critical for ternary complex formation in PROTACs.
References
-
PubChem. (2025).[2][3][1] 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde (Compound CID 10889545).[2][1] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier: 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde.[2][3][4][Link][2][3]
-
Boutureira, O., & Bernardes, G. J. (2015).[3] Advances in chemical protein modification. Chemical Reviews. (Contextual grounding for aldehyde-amine conjugation). [Link]
-
Mullard, A. (2019). PROTACs: the new modality. Nature Reviews Drug Discovery. (Contextual grounding for linker applications). [Link]
Sources
- 1. PubChemLite - 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2-(2-Methoxyethoxy)ethoxy)benzaldehyde | C12H16O4 | CID 10889545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Methoxyethoxy)benzaldehyde | C10H12O3 | CID 6485560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 153364-63-7: Benzaldehyde, 4-[2-[2-(2-methoxyethoxy)et… [cymitquimica.com]
